![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

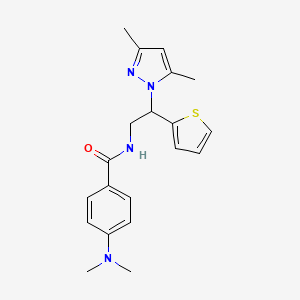

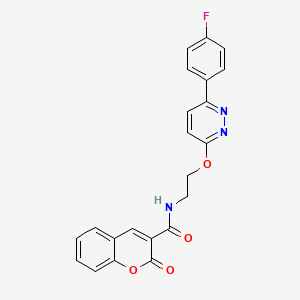

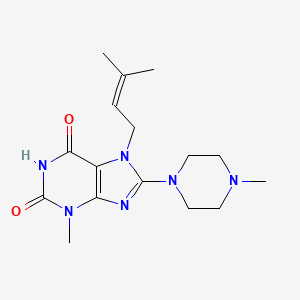

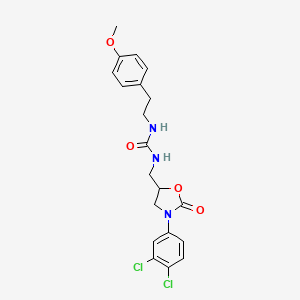

“4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . This compound is also related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B and is used in the treatment of proliferative diseases such as cancer .

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

This compound has been identified as a potential lead for new antimalarial drugs. A study utilized a rational approach to synthesize derivatives of benzenesulfonamide, aiming to develop antimalarial prototypes. These derivatives showed promise due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of malaria-causing parasites .

Anticancer Agents

Research indicates that benzenesulfonamide derivatives can act as anticancer agents by inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. Selective inhibition of CA IX is considered a promising strategy for discovering novel antiproliferative agents. The derivatives have shown significant inhibitory effects against breast cancer cell lines .

Antimicrobial Activity

The same properties that make benzenesulfonamide derivatives effective as anticancer agents also contribute to their antimicrobial activity. By inhibiting carbonic anhydrase enzymes, these compounds can disrupt essential physiological functions in various microbes, providing a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition for Drug Discovery

Benzenesulfonamide derivatives are valuable tools for studying enzyme inhibition, which is a crucial aspect of drug discovery. Their interaction with enzymes like DHPS and CA IX helps researchers understand the mechanisms of action and design more effective drugs .

Gene Expression Studies

These compounds can be used to study changes in gene expression, particularly in tumor cells. By affecting the expression of genes like CA IX, researchers can gain insights into the metabolic shifts in cancer cells and the resulting changes in pH and cell proliferation .

Apoptosis Induction

Certain derivatives of benzenesulfonamide have been shown to induce apoptosis in cancer cell lines. This is a critical area of research for developing therapies that can selectively trigger cell death in cancer cells without affecting healthy cells .

Cellular Uptake Analysis

Studies involving benzenesulfonamide derivatives include analyzing their cellular uptake. Understanding how these compounds are absorbed and utilized by cells can inform the development of more efficient drug delivery systems .

Eigenschaften

IUPAC Name |

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUHBIPFUMQGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)

![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)